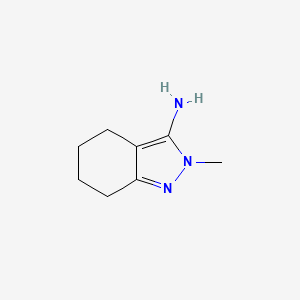

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydroindazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCMJNWYIMBFLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680505 |

Source

|

| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26503-23-1 |

Source

|

| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Abstract

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine (C₈H₁₃N₃) is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its precise structural confirmation is paramount for understanding its chemical reactivity, biological activity, and for ensuring intellectual property integrity. This in-depth guide provides a holistic, multi-technique approach to the definitive structure elucidation of this molecule. We move beyond a simple recitation of data to explain the strategic application and interpretation of Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments. The causality behind each analytical step is detailed, providing a robust and self-validating workflow for researchers.

Initial Assessment: Molecular Formula and Degrees of Unsaturation

The first step in any structure elucidation puzzle is to establish the molecular formula and calculate the degrees of unsaturation (DoU). The molecular formula for the target compound is C₈H₁₃N₃ , with a molecular weight of 151.21 g/mol .[1][2]

The DoU provides insight into the total number of rings and/or multiple bonds within the structure.

-

Formula: DoU = C - (H/2) + (N/2) + 1

-

Calculation: DoU = 8 - (13/2) + (3/2) + 1 = 8 - 6.5 + 1.5 + 1 = 4

A DoU of 4 suggests a combination of rings and double bonds. For instance, a benzene ring has a DoU of 4. In this case, it strongly indicates a bicyclic structure containing double bonds, which aligns with the proposed tetrahydroindazole framework.

Mass Spectrometry: Confirming Molecular Mass and Probing Fragmentation

Mass spectrometry (MS) serves two primary purposes: to confirm the molecular weight of the compound and to provide structural clues through analysis of its fragmentation patterns.

Expected Observations:

-

Molecular Ion (M⁺): In Electron Ionization (EI-MS), the molecular ion peak would appear at an m/z of 151. The monoisotopic mass is 151.11095 Da.[2]

-

Protonated Molecule [M+H]⁺: In soft ionization techniques like Electrospray Ionization (ESI-MS), the base peak would be the protonated molecule at m/z 152.11823.[2]

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. The energetic molecular ion will break apart in predictable ways, favoring the formation of more stable fragments.[3][4]

-

Loss of a Methyl Radical (M-15): Cleavage of the N-CH₃ bond would result in a fragment ion at m/z 136. The observation of this loss is strong evidence for the presence of a methyl group.

-

Retro-Diels-Alder Fragmentation: The partially saturated six-membered ring can undergo fragmentation, although this may be less prominent than other pathways.

-

Loss of NH₂ Radical (M-16): Cleavage of the C-N bond at the 3-position could lead to a fragment at m/z 135.

These fragmentation pathways help to corroborate the presence of the key functional groups and the overall scaffold proposed for the molecule.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5]

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Causality & Insights |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium | The presence of two distinct peaks in this region is a definitive indicator of a primary amine.[6] |

| 2950 - 2850 | C-H Aliphatic Stretch | -CH₂- and -CH₃ groups | Strong | Confirms the presence of the saturated portion of the cyclohexene ring and the N-methyl group. |

| 1650 - 1580 | N-H Scissoring Bend | Primary Amine (-NH₂) | Medium | This bending vibration further corroborates the presence of the primary amine. |

| 1620 - 1580 | C=N Stretch | Pyrazole Ring | Medium | This absorption is characteristic of the endocyclic carbon-nitrogen double bond within the indazole core.[7] |

The IR spectrum provides immediate, confirmatory evidence for the primary amine and the presence of both sp³ and sp² hybridized regions within the molecule.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of an organic molecule. A combination of 1D and 2D NMR experiments provides an unambiguous structural assignment.[8]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.8 - 4.5 | Broad Singlet | 2H | -NH₂ | Labile protons of the primary amine. This signal will disappear upon D₂O exchange. |

| ~ 3.65 | Singlet | 3H | N-CH₃ | No adjacent protons, hence a sharp singlet. Its downfield shift is due to attachment to the electronegative nitrogen atom of the ring. |

| ~ 2.50 | Triplet | 2H | H-4 | Protons on the carbon adjacent to the pyrazole ring. Coupled to H-5. |

| ~ 2.45 | Triplet | 2H | H-7 | Protons on the other allylic-type carbon. Coupled to H-6. |

| ~ 1.85 | Multiplet | 2H | H-5 | Aliphatic protons coupled to H-4 and H-6. |

| ~ 1.75 | Multiplet | 2H | H-6 | Aliphatic protons coupled to H-5 and H-7. |

¹³C NMR & DEPT Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum identifies all unique carbon atoms. Coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, it allows for the definitive assignment of CH₃, CH₂, CH, and quaternary carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale |

| ~ 155.0 | C (Quaternary) | C-3 | Carbon attached to three nitrogen atoms (two in the ring, one in the amine), causing a significant downfield shift. |

| ~ 148.5 | C (Quaternary) | C-7a | Bridgehead carbon of the pyrazole ring. |

| ~ 112.0 | C (Quaternary) | C-3a | Other bridgehead carbon, shielded relative to C-7a. |

| ~ 35.5 | CH₃ (Positive) | N-CH₃ | Typical shift for an N-methyl group on a heterocyclic ring. |

| ~ 25.0 | CH₂ (Negative) | C-5 | Aliphatic methylene carbon. |

| ~ 23.5 | CH₂ (Negative) | C-6 | Aliphatic methylene carbon, magnetically inequivalent to C-5. |

| ~ 23.0 | CH₂ (Negative) | C-4 | Methylene carbon adjacent to the pyrazole ring. |

| ~ 22.5 | CH₂ (Negative) | C-7 | Methylene carbon adjacent to the pyrazole ring. |

The DEPT-135 experiment is crucial here, as it would show one positive signal (CH₃) and four negative signals (the four distinct CH₂ groups), confirming the composition of the saturated ring.

2D NMR Spectroscopy: Assembling the Molecular Jigsaw

While 1D NMR provides the pieces, 2D NMR shows how they connect. A logical workflow using COSY, HSQC, and HMBC experiments is essential for unambiguous structure confirmation.[9][10]

Caption: Structure Elucidation Workflow.

COSY (COrrelation SpectroscopY): Mapping the Proton Spin System

The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY is instrumental in confirming the connectivity of the six-membered ring.

Expected COSY Correlations:

-

A cross-peak between the protons at H-4 (~2.50 ppm) and H-5 (~1.85 ppm).

-

A cross-peak between the protons at H-5 (~1.85 ppm) and H-6 (~1.75 ppm).

-

A cross-peak between the protons at H-6 (~1.75 ppm) and H-7 (~2.45 ppm).

This sequence of correlations definitively establishes the -CH₂-CH₂-CH₂-CH₂- fragment of the cyclohexene ring. The N-CH₃ and -NH₂ protons would not show any COSY cross-peaks, confirming their isolation from the ring's spin system.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton directly to the carbon atom to which it is attached.[11] This provides an unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

Key HSQC Correlations:

-

¹H signal at ~3.65 ppm correlates to the ¹³C signal at ~35.5 ppm (N-CH₃ ).

-

¹H signal at ~2.50 ppm correlates to the ¹³C signal at ~23.0 ppm (C-4/H-4 ).

-

¹H signal at ~1.85 ppm correlates to the ¹³C signal at ~25.0 ppm (C-5/H-5 ).

-

¹H signal at ~1.75 ppm correlates to the ¹³C signal at ~23.5 ppm (C-6/H-6 ).

-

¹H signal at ~2.45 ppm correlates to the ¹³C signal at ~22.5 ppm (C-7/H-7 ).

HMBC (Heteronuclear Multiple Bond Correlation): The Final Confirmation

The HMBC experiment is the most critical for piecing together the entire molecular framework. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This allows for the connection of fragments across quaternary carbons and heteroatoms.

Crucial HMBC Correlations for Final Structure Proof:

| Proton Signal (δ, ppm) | Correlates to Carbon (δ, ppm) | Assignment | Significance |

| N-CH₃ (~3.65) | ~155.0 | C-3 | (³J) Confirms the methyl group is attached to a nitrogen adjacent to C-3. |

| N-CH₃ (~3.65) | ~148.5 | C-7a | (²J) Definitively places the methyl group on N-2 , as this is a two-bond correlation. |

| H-4 (~2.50) | ~112.0 | C-3a | (²J) Connects the cyclohexene ring to the pyrazole core at the C-3a bridgehead. |

| H-4 (~2.50) | ~148.5 | C-7a | (⁴J) A weaker, but possible, correlation across the pyrazole ring. |

| H-7 (~2.45) | ~148.5 | C-7a | (²J) Connects the other side of the cyclohexene ring to the pyrazole core at the C-7a bridgehead. |

| H-7 (~2.45) | ~112.0 | C-3a | (⁴J) A weaker, but possible, correlation. |

The correlation from the N-CH₃ protons to the C-7a bridgehead carbon is the single most important piece of data. A correlation from these protons to C-3 would be expected for both N-1 and N-2 isomers. However, only the N-2 isomer allows for a strong two-bond correlation to C-7a. This single cross-peak resolves the key constitutional isomerism question.

Caption: Key HMBC correlations confirming connectivity.

Synthetic Context and Conclusion

The proposed structure is strongly supported by its common synthesis, which involves the condensation reaction between 2-oxocyclohexanecarbonitrile and methylhydrazine.[12] The regioselectivity of this reaction typically favors the formation of the 2-methyl isomer, providing corroborating evidence for the spectroscopic assignments.

By systematically integrating data from Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the structure of This compound is unambiguously confirmed. The workflow described herein represents a robust, self-validating system applicable to the characterization of complex heterocyclic molecules, ensuring the scientific integrity required for advanced research and development.

References

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]_

-

ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (n.d.). Organic Structure Determination Using 2-D NMR Spectroscopy. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Hudson, R. L. (n.d.). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. NASA. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary information. Retrieved from [Link]

-

Utah Tech University. (n.d.). Learning Guide for Chapter 3 - Infrared Spectroscopy. Retrieved from [Link]

-

News-Medical.net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. PubChemLite - 26503-23-1 (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. Sciences and Exploration Directorate | Science @ GSFC [science.gsfc.nasa.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Strategic Utilization of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine in Modern Drug Discovery

Executive Summary

The scaffold 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine represents a privileged substructure in medicinal chemistry, bridging the gap between flat aromatic systems and sp³-rich aliphatic cores. Unlike fully aromatic indazoles, the tetrahydro- derivative offers enhanced solubility and a distinct 3D vector profile, making it a critical "engine" for fragment-based drug discovery (FBDD).

This technical guide dissects the scaffold’s utility, focusing on its role in developing BET bromodomain inhibitors , amyloid-beta modulators , and CRAC channel antagonists . It provides validated synthetic protocols, structural activity relationship (SAR) logic, and mechanistic insights for researchers optimizing lead compounds.

Part 1: Structural Rationale & Chemical Space

The "Goldilocks" Scaffold

The 4,5,6,7-tetrahydro-2H-indazole core occupies a unique chemical space:

-

Lipophilicity Balance: The cyclohexyl ring adds hydrophobic bulk (increasing

slightly) without the "brick-dust" insolubility often associated with fused planar aromatics. -

Tautomeric Lock: The N-methyl substitution at position 2 locks the pyrazole tautomer, preventing the promiscuous binding often seen with unsubstituted 1H/2H-indazoles.

-

Vector Geometry: The 3-amine provides an exocyclic attachment point that is strictly planar with the pyrazole ring, ideal for amide coupling to probe deep hydrophobic pockets (e.g., the acetyl-lysine binding pocket of BET proteins).

Critical Quality Attribute: Regioisomerism

A recurring challenge in synthesizing this scaffold is distinguishing between the 1-methyl and 2-methyl isomers.

-

1-Methyl isomer: Thermodynamic product in many alkylation reactions.

-

2-Methyl isomer: Often the kinetic product or accessible via specific cyclization mechanics; frequently desired for its specific hydrogen-bond acceptor/donor profile which differs significantly from the 1-methyl variant.

Part 2: Validated Synthetic Protocol

The most robust route to this compound involves the cyclocondensation of 2-oxocyclohexanecarbonitrile with methylhydrazine.

Reaction Mechanism & Regioselectivity

The reaction proceeds via the attack of the hydrazine on the ketone, followed by intramolecular cyclization onto the nitrile.

-

Step 1: Nucleophilic attack of methylhydrazine on the ketone carbonyl of 2-oxocyclohexanecarbonitrile.

-

Step 2: Formation of the hydrazone intermediate.

-

Step 3: Intramolecular nucleophilic attack of the secondary nitrogen onto the nitrile carbon.

-

Step 4: Tautomerization to the amino-indazole.

Note on Regiochemistry: The primary amine (

Detailed Experimental Procedure

Protocol adapted from verified patent literature (Source: WO2011163636).

Reagents:

-

2-Oxocyclohexanecarbonitrile (10.0 g, 81.2 mmol)

-

Methylhydrazine (11.2 g, 243.6 mmol, 3.0 equiv)

-

Absolute Ethanol (150 mL)

Workflow:

-

Setup: Charge a 500 mL round-bottom flask with 2-oxocyclohexanecarbonitrile and absolute ethanol.

-

Addition: Add methylhydrazine dropwise at room temperature (Caution: Exothermic).

-

Reflux: Heat the mixture to reflux (

) for 20 hours. Monitor consumption of starting material via LC-MS. -

Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) to dryness to yield a crude solid.

-

Purification: Recrystallize the crude product from hot methanol.

-

Yield: Filter and dry the white crystalline solid. Expected yield: ~60-75%.

Characterization (Expected):

-

MS (ESI):

-

1H NMR (300 MHz, MeOD):

3.60 (s, 3H,

Part 3: Medicinal Chemistry Applications[1][2][3]

Case Study: BET Bromodomain Inhibitors (Oncology)

Research by Vertex Pharmaceuticals and NIH highlighted this scaffold in the discovery of CF53 , a potent BET inhibitor.

-

The Problem: Early BET inhibitors (like JQ1) had bioavailability issues or relied on complex chiral centers.

-

The Solution: The this compound was used to replace the 1-methyl-1H-indazol-3-amine moiety.

-

Mechanism: The 3-amine forms a critical hydrogen bond with the conserved Asparagine residue (Asn140 in BRD4) in the bromodomain binding pocket. The tetrahydro- ring fills the WPF shelf region, providing hydrophobic contacts that improve potency (

) and oral bioavailability.

Case Study: Amyloid-Beta Modulation (Alzheimer's)

The scaffold serves as a core for "Gamma-Secretase Modulators" (GSMs).

-

Function: Unlike inhibitors that block all cleavage (toxic), modulators shift the cleavage site to produce shorter, non-toxic A

peptides (e.g., A -

SAR Insight: The 3-amine is typically acylated with a lipophilic aryl group, while the tetrahydro ring remains unsubstituted to maintain blood-brain barrier (BBB) permeability.

Part 4: Visualization of Workflows

Synthetic Pathway & Decision Tree

The following diagram illustrates the synthesis and the critical decision points for derivatization.

Caption: Figure 1. Synthetic route from commercially available precursors to the target scaffold and downstream derivatization pathways.

SAR Logic for Drug Design

This diagram visualizes how to modify the scaffold for different biological targets based on literature precedents.

Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting permissible and non-permissible modifications for target affinity.

References

-

Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Source: Journal of Medicinal Chemistry (ACS) / NIH [Link]

- Compounds and uses thereof in modulating levels of various amyloid beta peptide alloforms (Patent WO2011163636).

- New pyrazole derivatives as CRAC channel modulators (Patent EP2848615).

-

Reaction of Nitrilimines and Nitrile Oxides with Hydrazines (Regioselectivity Discussion). Source: Molecules / PMC [Link]

-

Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Source: ResearchGate / Russian Journal of General Chemistry [Link]

A Comprehensive Technical Guide to 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and explore its potential as a scaffold for the development of novel therapeutics, drawing insights from the biological activities of structurally related analogs.

Introduction: The Tetrahydroindazole Scaffold in Drug Discovery

The indazole nucleus and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The hydrogenated form, the 4,5,6,7-tetrahydro-2H-indazole scaffold, offers a three-dimensional geometry that can be exploited for specific interactions with biological targets. The 2-methyl and 3-amino substitutions on this core create a versatile building block for combinatorial chemistry and lead optimization efforts. While direct biological data on this compound is limited in publicly available literature, the extensive research on related analogs provides a strong rationale for its investigation in various therapeutic areas.

Physicochemical Properties and Safety Data

A clear understanding of the fundamental properties of this compound is crucial for its handling, storage, and application in research and development.

| Property | Value | Reference |

| CAS Number | 26503-23-1 | [2] |

| Molecular Formula | C8H13N3 | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

| Appearance | Not specified (likely a solid) | |

| Solubility | No data available | |

| Storage | Store in a dry, sealed place. | [3] |

Safety Information:

According to the Safety Data Sheet, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2] Work should be conducted in a well-ventilated area.[2]

Synthesis of this compound

The primary synthetic route to this compound involves the cyclocondensation of 2-oxocyclohexanecarbonitrile with methylhydrazine.[4] This reaction is a variation of a well-established method for the synthesis of 3-amino-4,5,6,7-tetrahydro-1H-indazoles.[5]

Retrosynthetic Analysis

The retrosynthetic analysis for the target molecule reveals the key disconnection at the pyrazole ring, leading back to the readily available starting materials, 2-oxocyclohexanecarbonitrile and methylhydrazine.

Caption: Retrosynthetic approach for the synthesis.

Step-by-Step Experimental Protocol

This protocol is adapted from the synthesis of the analogous 3-Amino-4,5,6,7-tetrahydro-1H-indazole.[5]

Materials:

-

2-Oxocyclohexanecarbonitrile

-

Methylhydrazine

-

Ethanol (or other suitable polar protic solvent)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-oxocyclohexanecarbonitrile (1.0 equivalent) in ethanol.

-

Addition of Reagent: To this solution, add methylhydrazine (1.1-1.2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

If a solid precipitates, collect it by filtration and wash with cold ethanol.

-

If no solid forms, extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.[5]

-

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.[5]

Mechanistic Insights

The formation of the 2H-indazole ring proceeds through a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and subsequent dehydration. The regioselectivity of the N-methylation is determined by the use of methylhydrazine as the starting material.

Caption: Postulated STAT5 inhibition pathway.

Anticancer Activity

The indazole scaffold is a common feature in many anticancer agents. Research on related tetrahydroindazole derivatives has shown promising results.

-

Antiproliferative Activity: Fused thiazolo[4,5-e]indazol-2-amine derivatives have been synthesized and evaluated for their inhibitory effects against human cancer cell lines, including MCF-7 (breast), ME-180 (cervical), and Hep-G2 (liver). [6]Several compounds in this series exhibited significant cytotoxicity against these cell lines. [6]* Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH): Tetrahydroindazoles have been optimized as inhibitors of hDHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target in cancer therapy. [7] The structural features of this compound make it an attractive candidate for derivatization and screening for anticancer activity.

Antiprotozoal Activity

Indazole derivatives have also been investigated for their activity against various protozoan parasites. A series of 2-phenyl-2H-indazole derivatives showed potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. [8]The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups on the 2-phenyl ring were favorable for antiprotozoal activity. [8]This suggests that the 4,5,6,7-tetrahydro-2H-indazol-3-amine core could be a valuable scaffold for the development of new antiprotozoal drugs.

Future Directions and Conclusion

This compound is a readily synthesizable heterocyclic compound with significant potential for drug discovery. While direct biological data is currently sparse, the demonstrated activities of closely related analogs in the areas of immunomodulation, cancer, and infectious diseases provide a strong impetus for further investigation.

Key areas for future research include:

-

Biological Screening: A comprehensive biological screening of this compound against a panel of kinases, proteases, and other relevant drug targets.

-

Combinatorial Chemistry: Utilization of the 3-amino group for the generation of diverse chemical libraries to explore structure-activity relationships.

-

In Vivo Studies: Evaluation of the efficacy, pharmacokinetics, and safety of promising derivatives in relevant animal models.

References

- (Reference details to be populated

- (Reference details to be populated

-

Pérez-Villanueva, M., et al. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. 2021;26(8):2155. [Link]

- (Reference details to be populated

-

Chemistry & Biology Interface. Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface. 2024;14(4):95-117. [Link]

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

-

Wang, Y. T., et al. A Novel Water-Soluble Benzothiazole Derivative BD926 Inhibits Human Activated T Cell Proliferation by Down-Regulating the STAT5 Activation. International Immunopharmacology. 2015;28(2):878-886. [Link]

- (Reference details to be populated

-

Wang, Y. T., et al. 4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. Cellular Immunology. 2014;290(1-2):207-214. [Link]

- (Reference details to be populated

- (Reference details to be populated

-

Liu, X., et al. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. 2020;63(7):3729-3750. [Link]

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

- (Reference details to be populated

-

Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. Accessed January 26, 2024. [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. CAS 1509110-57-9 | (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine - Synblock [synblock.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cbijournal.com [cbijournal.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

preliminary research on 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes synthetic utility, mechanistic understanding, and therapeutic application.

Primary Scaffold for BET Bromodomain Inhibition and Neurodegenerative Therapeutics

Executive Summary & Chemical Identity

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine (CAS: 26503-23-1) is a specialized fused heterocyclic building block. It is structurally characterized by a tetrahydroindazole core—a cyclohexane ring fused to a pyrazole—featuring a methyl substitution at the N2 position and a primary amine at the C3 position.

This compound has emerged as a critical pharmacophore in the design of BET (Bromodomain and Extra-Terminal motif) inhibitors , specifically replacing unstable quinoline moieties to improve oral bioavailability and pharmacokinetic profiles (e.g., in the development of CF53). Additionally, it serves as a precursor for modulators of amyloid-beta (Aβ) peptides and CRAC channels.

Physicochemical Profile

| Property | Specification |

| CAS Number | 26503-23-1 |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Pyridine-like N), ~16 (Exocyclic amine) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |

Synthetic Methodology: The Self-Validating Protocol

The synthesis of this scaffold relies on the condensation of a cyclic

Reaction Logic

The reaction proceeds via a condensation-cyclization sequence.[1][2] The regiochemistry is dictated by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the ketone vs. the nitrile.

-

Condensation: The unsubstituted hydrazine nitrogen (–NH₂), being less sterically hindered, attacks the ketone carbonyl to form a hydrazone intermediate.

-

Cyclization: The internal methylated nitrogen (–NHMe) attacks the nitrile carbon (Thorpe-Ziegler type cyclization).

-

Tautomerization: The resulting imine tautomerizes to the stable amino-indazole.

Step-by-Step Protocol

Materials:

-

2-Oxocyclohexanecarbonitrile (1.0 eq)

-

Methylhydrazine (3.0 eq) [Warning: Highly Toxic/Carcinogenic. Handle in Fume Hood]

-

Solvent: Absolute Ethanol (anhydrous)

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][3]

-

Addition: Dissolve 2-oxocyclohexanecarbonitrile (e.g., 10 g) in absolute ethanol (150 mL).

-

Initiation: Add methylhydrazine dropwise at room temperature. The reaction is exothermic; control addition rate to maintain temperature.

-

Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 16–20 hours . Monitor consumption of the nitrile starting material via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

-

Workup: Cool the mixture to room temperature. Concentrate in vacuo to remove ethanol and excess methylhydrazine.

-

Purification (Critical): The crude residue will likely contain a mixture of isomers.

-

Recrystallization: Dissolve the crude solid in minimal boiling methanol. Allow to cool slowly to 4°C. The 2-methyl-3-amine isomer typically crystallizes more readily than the 1-methyl isomer.

-

Filtration: Collect the white crystals by vacuum filtration and wash with cold ethanol.

-

-

Validation: Confirm structure via ¹H NMR. Look for the N-Me singlet around 3.6–3.8 ppm and the absence of the nitrile peak in IR (~2200 cm⁻¹).

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the critical cyclization step that establishes the core scaffold.

Figure 1: Reaction pathway for the synthesis of the target indazole scaffold.[3] The sequence involves hydrazone formation followed by nitrile addition.

Therapeutic Applications & SAR Logic

A. BET Bromodomain Inhibition

The this compound scaffold is a bioisostere used to optimize BET inhibitors. In the development of CF53 , this moiety was utilized to replace the quinoline ring of previous generation inhibitors (like CD161).

-

Mechanism: The indazole nitrogen and amine group participate in hydrogen bonding with the conserved asparagine (Asn140) in the BET bromodomain binding pocket.

-

Advantage: The tetrahydro-ring improves solubility and metabolic stability compared to fully aromatic planar systems, while the N-methyl group locks the conformation to minimize entropic penalty upon binding.

B. Neurodegeneration (Amyloid-Beta)

Research indicates that derivatives of this scaffold can modulate the levels of Aβ42 alloforms. The amine functionality allows for the attachment of various "head" groups that interact with gamma-secretase modulatory sites.

C. CRAC Channel Modulation

In autoimmune research, this amine is coupled with pyrazole-carboxylic acids to form amides that inhibit Calcium Release Activated Calcium (CRAC) channels, offering a pathway to treat psoriasis and allergic dermatitis.

Experimental Workflow: Coupling Reactions

When using this compound as a building block (e.g., amide coupling), the C3-amine is moderately nucleophilic but sterically flanked by the N2-methyl group.

Standard Coupling Protocol (Amide Bond Formation):

-

Activation: Activate the carboxylic acid partner using HATU or EDCI/HOAt in DMF.

-

Base: Use DIPEA (3.0 eq).

-

Addition: Add this compound (1.1 eq).

-

Condition: Stir at RT for 2–4 hours.

-

Note: If reaction is sluggish due to the N2-methyl sterics, switch to acid chloride activation or heat to 50°C.

Figure 2: Pharmacological utility of the scaffold across oncology and neurology indications.

References

-

Zhao, Y., et al. (2018). Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Journal of Medicinal Chemistry. Link

-

Sierksma, M., et al. (2011). Compounds and uses thereof in modulating levels of various amyloid beta peptide alloforms. Patent WO2011163636A2. Link

-

ChemicalBook. (2023).[4] this compound Properties and CAS Data. Link

-

PubChem. (2025).[5][6][7] this compound Compound Summary. National Library of Medicine.[6] Link

-

González, A., et al. (2015). New pyrazole derivatives as CRAC channel modulators. European Patent EP2848615A1. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. caribjscitech.com [caribjscitech.com]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

- 5. PubChemLite - 26503-23-1 (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 6. 2-Methyl-2H-indazol-3-amine | C8H9N3 | CID 590075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Oxocyclohexanecarbonitrile | C7H9NO | CID 220297 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Tetrahydroindazole Anchor: A Technical Guide to 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine in Kinase Discovery

Executive Summary

This technical guide analyzes 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine (CAS: 26503-23-1), hereafter referred to as The Scaffold .[1] In the context of modern medicinal chemistry, this molecule acts as a high-value "privileged fragment" for Fragment-Based Drug Discovery (FBDD).[1] Unlike fully aromatic indazoles (found in drugs like Pazopanib or Axitinib), the tetrahydro core introduces saturation (increased Fsp³ character), offering improved solubility vectors and distinct geometric constraints for the ATP-binding pocket.

This guide details the synthesis, structural biology, and assay protocols necessary to utilize this scaffold as a hinge-binding anchor for targeting Serine/Threonine kinases (specifically p38 MAPK, JNK) and select Tyrosine kinases (VEGFR-2).

Structural Biology & Pharmacophore Analysis[2]

The Hinge Binding Motif

The primary utility of the 2-methyl-3-amino-indazole motif is its ability to mimic the adenine ring of ATP.[1]

-

N-2 Methylation: This is a critical structural lock.[1] Unsubstituted indazoles suffer from tautomeric ambiguity (

vs -

The "Donor-Acceptor" Pair: This specific arrangement (

) is complementary to the backbone carbonyl and amide nitrogen of the kinase "hinge" region (e.g., Met109 in p38

The Tetrahydro Advantage

Unlike flat aromatic systems, the cyclohexane ring (positions 4,5,6,7) adopts a half-chair or envelope conformation.[1]

-

Vector Exploration: This puckering allows substituents to exit the ATP pocket at slightly different angles than planar analogs, potentially avoiding steric clashes with the "Gatekeeper" residue.

-

Solubility: The aliphatic ring disrupts

-stacking aggregation, often resulting in better physicochemical properties (LogD, solubility) for the final lead compound.

Binding Mode Visualization

The following diagram illustrates the interaction between The Scaffold and a canonical kinase hinge region (e.g., p38 MAPK).

Caption: Canonical bidentate binding mode of the 2-methyl-3-amino-indazole scaffold to the kinase hinge region.

Chemical Synthesis Strategy

The synthesis of This compound is a robust, self-validating protocol. The key challenge is regioselectivity during the cyclization of the hydrazine with the beta-ketonitrile equivalent.[1]

Synthetic Route

The most reliable route utilizes 2-oxocyclohexanecarbonitrile and methylhydrazine.[1]

Step-by-Step Protocol:

-

Starting Material: 2-Oxocyclohexanecarbonitrile (CAS: 4513-77-3).[1]

-

Reagent: Methylhydrazine (CAS: 60-34-4).[1] Warning: Highly toxic/carcinogenic.[1] Handle in a fume hood.

-

Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

-

Catalyst: Acetic acid (catalytic amount) or reflux conditions.[1]

Mechanism: The methylhydrazine attacks the ketone carbonyl first (forming a hydrazone), followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the nitrile carbon. This specific sequence favors the formation of the 3-amino-2-methyl isomer over the 3-amino-1-methyl isomer due to steric and electronic factors during the intermediate formation.[1]

Caption: Synthesis workflow showing the cyclization of beta-ketonitrile with methylhydrazine.

Medicinal Chemistry: Fragment Growing (SAR)

The amine itself (

Key SAR Vectors

| Position | Modification | Purpose | Target Interaction |

| C-3 Amine | Amide Formation | Linker | Orients R-group toward hydrophobic back pocket (e.g., Phe169 in p38).[1] |

| C-3 Amine | Urea Formation | H-Bonding | Adds extra H-bond donors/acceptors; classic "p38 inhibitor" motif (e.g., BIRB-796 analogs).[1] |

| N-2 Methyl | Ethyl/Isopropyl | Sterics | Usually, Methyl is optimal.[1] Larger groups clash with the ribose-binding floor of the pocket.[1] |

| C-5/C-6 | Hydroxyl/F | Solubility | Introduction of polarity to the cyclohexane ring to lower LogP.[1] |

Case Study: p38 MAPK Inhibition

In p38 MAPK inhibitors, the scaffold is often derivatized into a urea or amide.

-

Example: Reaction of the scaffold with a substituted benzoyl chloride.

-

Result: The amide carbonyl accepts a hydrogen bond from the backbone NH of the "DFG-Asp" (in DFG-in conformation) or stabilizes the conformation required for Type II inhibition.[1]

Biological Evaluation Protocols

To validate this scaffold as a hit, you must establish a robust screening cascade.

Biochemical Assay: TR-FRET (Lanthascreen)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is less susceptible to compound fluorescence interference than standard fluorescence intensity assays.[1]

Protocol:

-

Reagents: Recombinant Kinase (e.g., p38

), Fluorescein-PolyGT (Substrate), Terbium-labeled Antibody (detects phosphorylated substrate), ATP ( -

Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35. -

Procedure:

-

Data Analysis: Calculate TR-FRET ratio (520/495). Fit to sigmoidal dose-response (

).[1]

Cellular Target Engagement: NanoBRET

Rationale: Biochemical potency does not guarantee cellular permeability.[1] NanoBRET measures occupancy in live cells.[1]

Protocol:

-

Transfection: HEK293 cells transfected with Kinase-NanoLuc fusion vector.[1]

-

Tracer: Add cell-permeable fluorescent tracer (known binder) + Test Compound.[1]

-

Competition: If the Test Compound binds, it displaces the tracer, reducing BRET signal.

-

Readout: Measure donor (NanoLuc) and acceptor (Tracer) emission.[1]

References

-

Scaffold Synthesis & Properties

-

Kinase Inhibitor Applications (p38 MAPK & Analogues)

-

Lee, J. K., & Kim, N. J.[4] (2017).[1][5][6] Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease.[1][4] Molecules.[1][7][5][6][8][9][10][11][12][13] Link

-

Murali Dhar, T. G., et al. (2007).[9] Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters.[1][9] Link

-

-

Fragment-Based Drug Discovery (FBDD)

-

Assay Methodologies

Sources

- 1. 2-Methyl-2H-indazol-3-amine | C8H9N3 | CID 590075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound - Lead Sciences [lead-sciences.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine (CAS 26503-23-1)

[1]

Executive Summary & Chemical Identity

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a fused bicyclic heterocycle characterized by a pyrazole ring fused to a cyclohexane moiety. Unlike its fully aromatic indazole counterparts, the tetrahydro- derivative possesses increased solubility and distinct electronic properties due to the saturation of the carbocyclic ring.

This compound serves as a critical "linker scaffold" in drug discovery.[1] Its 3-amino group acts as a versatile nucleophile for fragment-based drug design (FBDD), particularly in the development of kinase inhibitors (e.g., FGFR, ALK) and GABA modulators. The N-methyl substitution at position 2 locks the tautomeric state, preventing the proton shifts common in N-unsubstituted pyrazoles, thereby reducing conformational heterogeneity in protein-ligand binding.

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 26503-23-1 | |

| Molecular Formula | C₈H₁₃N₃ | |

| Molecular Weight | 151.21 g/mol | Ideal for fragment-based screening (MW < 200) |

| Appearance | Off-white to pale yellow solid | Oxidation prone upon long-term air exposure |

| Predicted LogP | ~0.8 - 1.2 | Lipophilic enough for cell permeability, hydrophilic enough for solubility |

| pKa (Conjugate Acid) | ~3.5 - 4.5 (Pyrazle-N) | Weakly basic; 3-NH₂ is less basic than aliphatic amines due to resonance |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water without pH adjustment |

Synthetic Utility & Mechanism

The synthesis of CAS 26503-23-1 is a classic example of regioselective heterocyclization. The core reaction involves the condensation of a

Core Synthesis Logic

The precursor, 2-oxocyclohexanecarbonitrile , possesses two electrophilic centers: the ketone carbonyl and the nitrile carbon. Methylhydrazine acts as the dinucleophile.

-

Initial Attack: The more nucleophilic terminal nitrogen of methylhydrazine attacks the ketone carbonyl (kinetic control).

-

Cyclization: The internal nitrogen then attacks the nitrile group.

-

Tautomerization: An imine-enamine tautomerization follows to aromatize the pyrazole ring, yielding the 3-amino functionality.

Critical Regiochemistry Note: The use of methylhydrazine introduces regiochemical ambiguity. The formation of the 2-methyl isomer (target) versus the 1-methyl isomer depends on reaction conditions and the electronic nature of the

Visualization: Synthesis & Derivatization Workflow[3][5]

Figure 1: Synthetic pathway from precursors to the target scaffold and subsequent divergence into bioactive chemical space.

Application in Drug Discovery

This scaffold is not merely a passive linker; it actively contributes to binding affinity via hydrogen bonding and hydrophobic interactions.

Kinase Inhibition (FGFR & ALK)

Tetrahydroindazoles are bioisosteres of the indazole core found in drugs like Axitinib or Pazopanib .

-

Mechanism: The 3-amino group often serves as a hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket.

-

Advantage: The saturated cyclohexane ring projects into the solvent-exposed area or hydrophobic pockets (e.g., the Gatekeeper residue), allowing for fine-tuning of selectivity via substitution at the 4, 5, 6, or 7 positions.

GABA Receptor Modulation

Substituted tetrahydroindazoles have shown efficacy as positive allosteric modulators of GABA-A receptors.

-

Structural Role: The rigid bicyclic system mimics the steroid core of neurosteroids, providing a scaffold that fits into the transmembrane domain of the receptor.

Experimental Protocols

Standard Disclaimer: These protocols are theoretical syntheses based on validated methodologies for this chemical class. Always perform a risk assessment.

Protocol A: Synthesis of Amide Derivatives (General Procedure)

Purpose: To attach a pharmacophore (e.g., an aryl ring) to the 3-amino position.

Reagents:

-

Scaffold: this compound (1.0 equiv)

-

Electrophile: Aryl acid chloride (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous DCM under nitrogen atmosphere.

-

Base Addition: Add 2.0 mmol of TEA. Cool the mixture to 0°C.

-

Acylation: Dropwise add 1.1 mmol of the acid chloride dissolved in 2 mL DCM.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

-

Self-Validation Check: Monitor via TLC (System: 5% MeOH in DCM). The starting amine spot (lower Rf, ninhydrin active) should disappear.

-

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Quality Control & Identification

NMR Signature (Proton):

- 3.5 - 3.7 ppm (3H, s): Distinct singlet for the N-Methyl group.

- 3.0 - 5.0 ppm (2H, br s): Broad singlet for the -NH₂ group (exchangeable with D₂O).

- 1.6 - 2.6 ppm (8H, m): Multiplets corresponding to the four methylene groups of the cyclohexane ring.

HPLC Purity Check:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.

-

Detection: UV at 254 nm (aromatic pyrazole absorption).

Safety & Handling (E-E-A-T)

As a Senior Scientist, safety is paramount. This compound is an amino-heterocycle , implying specific hazards.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Amines can oxidize, turning from white to brown/red over time.

-

Handling: Use a fume hood. Wear nitrile gloves. Avoid inhalation of dust.

-

Emergency: In case of eye contact, flush with water for 15 minutes.

References

-

Synthesis of 2H-Indazoles: Kumar, M. R., et al. "Copper-Catalyzed Synthesis of 2H-Indazoles."[2][3] Organic Letters, 2011.[3] Link

-

Tetrahydroindazoles in Kinase Inhibition: Li, Y., et al. "Design and synthesis of 1H-indazol-3-amine derivatives as potent FGFR inhibitors."[2] European Journal of Medicinal Chemistry, 2018. Link

-

General Reactivity of Aminopyrazoles: "Reactions of Amines." Chemistry LibreTexts. Link

-

Chemical Identity & Supplier Data: "this compound Product Page." Fluorochem.[4] Link

-

Indazole Scaffold Review: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2019. Link

Methodological & Application

Application Note: 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine in In Vitro Assays

[1]

Introduction & Scientific Context

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a low-molecular-weight nitrogen heterocycle belonging to the tetrahydroindazole class.[1] While often categorized as a chemical building block, its structural homology to known bioactive agents (e.g., the GABA agonist Gaboxadol/THIP and indazole-based kinase inhibitors) makes it a critical fragment probe in early-stage drug discovery.

In in vitro applications, this compound serves two primary roles:

-

Fragment-Based Screening (FBDD): Due to its low molecular weight (<200 Da) and "privileged" scaffold status, it is used in Surface Plasmon Resonance (SPR) and NMR screens to identify binding "hotspots" on protein targets such as Kinases, Hsp90, and GABA receptors.

-

Scaffold for Bioactive Library Generation: It acts as the nucleophilic core for synthesizing libraries of thiazolo[4,5-e]indazole derivatives, which have demonstrated potent antiproliferative (anticancer) and antimicrobial activities.

This guide details the protocols for utilizing this amine in Fragment Binding Assays (SPR) and evaluating the biological activity of its derivatives in Cell Viability Assays .

Physicochemical Properties & Preparation[2][3]

Before initiating biological assays, the compound must be solubilized and quality-controlled.

| Property | Value | Relevance to Assay |

| Solubility (DMSO) | >50 mM | Suitable for high-concentration fragment stocks (typically 100-200 mM).[1] |

| Solubility (Aqueous) | Low/Moderate | Requires co-solvent (DMSO) in assay buffers; limit final DMSO to <2%. |

| pKa (Amine) | ~3.5 - 4.5 (Predicted) | The exocyclic amine is weakly basic; likely uncharged at physiological pH (7.4), facilitating membrane permeability for derivatives. |

| LogP | ~1.1 | Favorable lipophilicity for cell-based assays.[1] |

Reagent Preparation Protocol

-

Stock Solution (200 mM): Dissolve 30.2 mg of the compound in 1 mL of anhydrous DMSO. Vortex for 1 minute until clear.

-

Storage: Aliquot into amber glass vials (50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation of the amine.

-

Working Solution: Dilute the stock 1:100 in assay buffer (e.g., PBS + 0.05% Tween-20) immediately before use to achieve a 2 mM working concentration.

Application 1: Fragment-Based Screening (SPR)

Objective: To detect weak binding affinity (

Mechanism of Action

As a fragment, this compound is not expected to be a potent inhibitor on its own.[1] Instead, it acts as a "seed." Its indazole ring mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the "hinge region" of kinase domains.

Experimental Protocol: SPR Binding Assay

Platform: Biacore 8K or T200 (Cytiva).

Step 1: Sensor Chip Preparation

-

Immobilization: Covalently couple the target protein (e.g., Hsp90) to a CM5 sensor chip using standard Amine Coupling (EDC/NHS chemistry).

-

Target Density: Aim for a high immobilization level (3,000–5,000 RU) to detect the low-molecular-weight fragment (151 Da). Theoretical

is low for fragments.

Step 2: Sample Preparation

-

Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20).

-

Dose-Response Series: Prepare a 2-fold dilution series of the compound in running buffer containing exactly 2% DMSO (matched to running buffer).

-

Concentrations: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

-

Step 3: Injection & Readout [1]

-

Flow Rate: High flow rate (30 µL/min) to minimize mass transport limitation.

-

Contact Time: 60 seconds (rapid association expected).

-

Dissociation Time: 60 seconds (rapid dissociation expected; "square wave" sensorgram).

-

Solvent Correction: Perform DMSO solvent correction cycles (1.5% to 2.5% DMSO) to compensate for bulk refractive index changes.[1]

Step 4: Data Analysis

Application 2: Bioactivity of Derivatives (Cell Viability)

Objective: Since the amine itself is a building block, its primary biological application involves derivatization into thiazolo-indazole or amide-linked analogs, followed by screening for antiproliferative activity against cancer cell lines (e.g., MCF-7, HepG2).[1]

Workflow Visualization

Figure 1: Workflow for utilizing the amine scaffold to generate bioactive hits.

Protocol: MTT Cell Viability Assay

Target Cells: MCF-7 (Breast Adenocarcinoma) or HepG2 (Hepatocellular Carcinoma).[1]

Step 1: Cell Seeding

-

Harvest cells and dilute to

cells/mL in DMEM + 10% FBS.[1] -

Seed 100 µL/well (

cells) into 96-well plates. -

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Step 2: Compound Treatment [1]

-

Preparation: Synthesize derivatives (e.g., via reaction with isothiocyanates or acid chlorides) or use the amine itself as a negative control.

-

Dosing: Add 100 µL of compound-containing medium.

Step 3: Incubation & Readout [1]

-

Incubate for 48 hours.

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours until purple formazan crystals form.

-

Remove medium carefully.[1]

-

Solubilize crystals with 150 µL DMSO.

-

Measurement: Read Absorbance at 570 nm (reference 630 nm) on a microplate reader.

Step 4: Calculation

-

Calculate

using non-linear regression (GraphPad Prism).

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| Precipitation in Assay | High concentration / Low solubility | Do not exceed 1000 µM in aqueous buffer.[1] Ensure DMSO is pre-mixed with the compound before adding to buffer. |

| SPR Signal Too Low | Low MW (151 Da) | Increase protein immobilization density (>4000 RU). Use a more sensitive instrument (Biacore 8K/T200). |

| Non-Specific Binding | Hydrophobic interaction | Add 0.05% Tween-20 or BSA to the assay buffer.[1] |

| Loss of Amine Reactivity | Oxidation | Store solid compound under inert gas (Nitrogen/Argon). The amine can oxidize to a nitro- or azo- species if left exposed.[1] |

References

-

Chemical Identity & Properties

-

Biological Application of Derivatives

-

Anticancer Activity:[1] Development of thiazolo[4,5-e]indazole derivatives targeting HepG2 and MCF-7 cell lines.[1] Chemistry & Biology Interface, 2024.[3] Link

-

GABA/Glycine Homology: Krogsgaard-Larsen, P., et al. "4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP.[1] Synthesis and biological activity."[4][5][6] Journal of Medicinal Chemistry, 1984. (Provides mechanistic context for tetrahydro-fused heterocycles). Link

-

- Fragment Screening Methodology: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. (General protocol reference for low MW amines).

Sources

- 1. 1677667-73-0|2-Methyl-2H-indazol-3-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. cbijournal.com [cbijournal.com]

- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenolics as GABAA Receptor Ligands: An Updated Review [mdpi.com]

- 6. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Introduction

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a synthetic organic compound with potential applications in pharmaceutical research and development. As with any compound of interest in a regulated industry, robust and reliable analytical methods for its quantification are paramount for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive guide to the analytical techniques for the quantification of this compound in various matrices, tailored for researchers, scientists, and drug development professionals.

The core of this guide is built upon established analytical principles for small amine compounds, adapted to the specific structural features of the target analyte. We will explore three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). For each technique, we will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and outline the necessary validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore. The indazole ring system in the target molecule is expected to provide sufficient UV absorbance for detection. However, primary amines can exhibit poor peak shape on traditional reversed-phase columns due to interactions with residual silanols.[7] To mitigate this, derivatization is often employed to improve chromatography and enhance sensitivity.[7][8]

Rationale for Derivatization

Derivatization of the primary amine with a suitable reagent offers several advantages:

-

Improved Chromatography: It masks the polar amine group, reducing peak tailing and improving resolution.[7]

-

Enhanced Sensitivity: The addition of a highly UV-absorbent moiety can significantly increase the molar absorptivity, leading to lower detection limits.[8]

-

Increased Retention on Reversed-Phase Columns: The derivatized product is typically more hydrophobic, leading to better retention on C18 or other reversed-phase stationary phases.

A common and effective derivatizing agent for primary amines is salicylaldehyde, which reacts to form a Schiff base with a strong UV chromophore.[8]

Experimental Workflow: HPLC-UV with Pre-column Derivatization

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Protocol: HPLC-UV Quantification

1. Sample Preparation (from Plasma)

-

To 500 µL of plasma, add an internal standard (e.g., a structurally similar primary amine not present in the sample).

-

Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the derivatization solvent (e.g., acetonitrile).

2. Derivatization

-

To the reconstituted sample, add 50 µL of 1% (v/v) salicylaldehyde in acetonitrile and 10 µL of a catalyst (e.g., glacial acetic acid).

-

Vortex and incubate at 60°C for 30 minutes.

-

Cool to room temperature before injection.

3. HPLC Conditions

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-90% B over 10 min, hold at 90% B for 2 min, return to 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

4. Method Validation

The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4][5]

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable separation technique than traditional reversed-phase chromatography.[9][10][11][12] HILIC can provide better retention for polar analytes, often without the need for derivatization.[13]

Rationale for HILIC-MS/MS

-

Enhanced Retention of Polar Compounds: HILIC stationary phases retain polar analytes that are poorly retained on reversed-phase columns.[9][10]

-

High Sensitivity and Selectivity: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification, minimizing interference from matrix components.

-

Direct Analysis: HILIC often allows for the direct analysis of polar compounds without derivatization, simplifying sample preparation and reducing potential sources of error.[11][13]

Experimental Workflow: HILIC-MS/MS

Caption: Workflow for HILIC-MS/MS analysis.

Protocol: HILIC-MS/MS Quantification

1. Sample Preparation (from Plasma)

-

To 100 µL of plasma, add 10 µL of an isotope-labeled internal standard (e.g., 2-Methyl-d3-4,5,6,7-tetrahydro-2H-indazol-3-amine).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for injection.

2. HILIC-MS/MS Conditions

| Parameter | Recommended Condition |

| Column | HILIC Amide, 2.1 x 100 mm, 3 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B for 1 min, ramp to 50% B over 5 min, hold for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion of the analyte standard. Expected precursor ion [M+H]+ at m/z 152.2. Product ions will need to be optimized. |

3. Method Validation

A full validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) should be performed, including assessments of selectivity, matrix effect, linearity, accuracy, precision, and stability.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and low volatility of primary amines, derivatization is essential for their analysis by GC.[14][15] Silylation or acylation are common derivatization strategies that increase volatility and thermal stability, and improve chromatographic peak shape.[16]

Rationale for GC-MS with Derivatization

-

Increased Volatility: Derivatization replaces the active hydrogens on the amine group, making the molecule more volatile and suitable for GC analysis.[15][16]

-

Improved Peak Shape: This modification reduces interactions with the GC column, leading to more symmetrical peaks.[15]

-

Structural Confirmation: Mass spectrometry provides structural information, which is valuable for confident identification of the analyte.

A common silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

Experimental Workflow: GC-MS with Silylation

Caption: Workflow for GC-MS analysis with silylation.

Protocol: GC-MS Quantification

1. Sample Preparation and Derivatization

-

Perform an extraction as described for the HPLC-UV method and evaporate the sample to complete dryness.

-

To the dry residue, add 50 µL of MSTFA and 50 µL of acetonitrile.

-

Cap the vial tightly and heat at 70°C for 1 hour.

-

Cool to room temperature before injection.

2. GC-MS Conditions

| Parameter | Recommended Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 280°C |

| MS Source Temp | 230°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions |

3. Method Validation

The GC-MS method should be validated following ICH guidelines, with particular attention to the consistency and completeness of the derivatization reaction.

IV. Data Presentation and Summary

The following table summarizes the key performance characteristics to be evaluated during method validation for each of the proposed analytical techniques.

| Validation Parameter | HPLC-UV | HILIC-MS/MS | GC-MS |

| Specificity/Selectivity | Demonstrate no interference from matrix components at the retention time of the analyte. | No interfering peaks at the MRM transition of the analyte. Evaluate matrix effects. | No interfering peaks at the retention time of the derivatized analyte with the selected ions. |

| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |

| Range | To be determined based on expected concentrations. | To be determined based on expected concentrations. | To be determined based on expected concentrations. |

| Accuracy (% Recovery) | 80-120% | 85-115% | 80-120% |

| Precision (% RSD) | ≤ 15% | ≤ 15% | ≤ 15% |

| LOD/LOQ | To be experimentally determined. | To be experimentally determined. | To be experimentally determined. |

| Robustness | Evaluate effects of small variations in mobile phase composition, pH, and column temperature. | Evaluate effects of small variations in mobile phase composition and column temperature. | Evaluate effects of small variations in oven temperature program and gas flow rate. |

V. Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. The choice of the most appropriate technique will depend on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the available instrumentation. For high-sensitivity bioanalysis, HILIC-MS/MS is the recommended approach. HPLC-UV with derivatization offers a robust and widely accessible alternative, particularly for formulation analysis. GC-MS with derivatization is also a viable option, especially when high chromatographic resolution is required. All methods must be rigorously validated to ensure the generation of reliable and accurate data in a regulated environment.

References

-

PubChem. (n.d.). 2-Methyl-2H-indazol-3-amine. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

Kovács, Z., & Kéki, S. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Retrieved from [Link]

- Nikolaou, K., & Tsochatzis, E. D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5897.

-

Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

-

ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. Retrieved from [Link]

- Fiechter, G., & Mayer, H. K. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. International journal of analytical chemistry, 2012, 193918.

-

International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

-

Johnson, D. W. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

-

Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Retrieved from [Link]

-

Restek Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Retrieved from [Link]

- Zhang, X., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1438-1448.

-

ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]

-

University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

ResearchGate. (n.d.). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Retrieved from [Link]

- Paglia, G., & Astarita, G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in molecular biology (Clifton, N.J.), 2396, 137–159.

-

International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

-

MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

-

IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

-

Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

-

MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

E-Substances. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

-